
2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide, commonly known as CFTR-Inhibitor-172, is a small molecule inhibitor that targets the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR-Inhibitor-172 has been widely used in scientific research to study the mechanism of action of CFTR and its role in cystic fibrosis.
Mechanism of Action
2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172 binds to the ATP-binding site of 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide and prevents the channel from opening and allowing chloride ions to pass through. This inhibition of 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide activity has been shown to reduce the production of mucus and improve lung function in animal models of cystic fibrosis.
Biochemical and Physiological Effects:
2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172 has been shown to have a number of biochemical and physiological effects, including reducing mucus production, improving lung function, and reducing inflammation in animal models of cystic fibrosis. 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172 has also been shown to have potential therapeutic effects in other diseases, such as chronic obstructive pulmonary disease (COPD) and asthma.
Advantages and Limitations for Lab Experiments
One of the major advantages of 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172 is its specificity for 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide, which allows researchers to selectively study the function and regulation of this important ion channel. However, one limitation of 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172 is its relatively low potency, which can limit its effectiveness in certain experimental settings.
Future Directions
There are a number of potential future directions for research involving 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172, including:
1. Development of more potent 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide inhibitors that can be used in clinical settings to treat cystic fibrosis and other diseases.
2. Investigation of the role of 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide in other tissues and diseases, such as the pancreas and male reproductive system.
3. Development of new animal models of cystic fibrosis that better mimic the human disease and can be used to test the efficacy of 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide inhibitors.
4. Investigation of the molecular mechanisms underlying 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide inhibition by 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172, which could lead to the development of new drugs that target this important ion channel.
In conclusion, 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172 is a small molecule inhibitor that has been widely used in scientific research to study the function and regulation of 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide. 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172 has potential therapeutic effects in cystic fibrosis, COPD, and asthma, and there are a number of potential future directions for research involving this important compound.
Synthesis Methods
2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172 can be synthesized using a multi-step process involving the reaction of 3-fluoroaniline with various reagents to form the intermediate 2-(N-Cyano-3-fluoroanilino)-N-propan-2-ylacetamide. This intermediate is then reacted with 2,2,2-trifluoroethyl bromide to form the final product, 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172.
Scientific Research Applications
2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide-Inhibitor-172 has been used extensively in scientific research to study the function and regulation of 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide. 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide is a chloride ion channel that plays a critical role in maintaining fluid and electrolyte balance in various tissues, including the respiratory and digestive systems. Mutations in the 2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide gene can lead to cystic fibrosis, a life-threatening genetic disease that affects approximately 70,000 people worldwide.
properties
IUPAC Name |
2-(N-cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F4N3O/c1-10(2)21(8-14(16,17)18)13(22)7-20(9-19)12-5-3-4-11(15)6-12/h3-6,10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYSFELIXRSQUEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(F)(F)F)C(=O)CN(C#N)C1=CC(=CC=C1)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-Cyano-3-fluoroanilino)-N-propan-2-yl-N-(2,2,2-trifluoroethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-fluorobenzyl)oxy]-1H-imidazole](/img/structure/B2702761.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2702764.png)
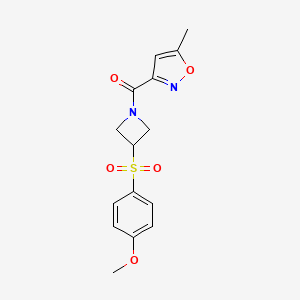
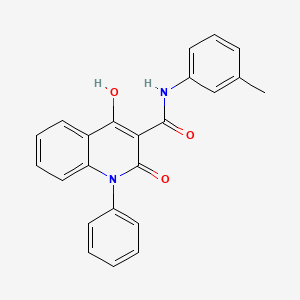
![2-chloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}-4-(methylsulfonyl)benzenecarboxamide](/img/structure/B2702767.png)
![(Z)-ethyl 2-(6-isopropyl-2-((2-methylbenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2702768.png)
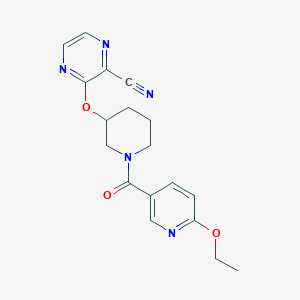
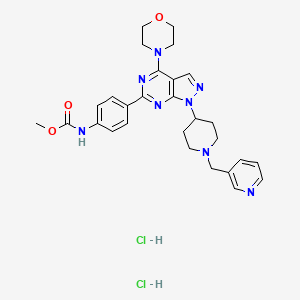
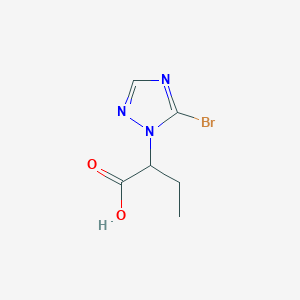
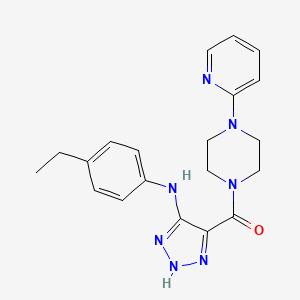
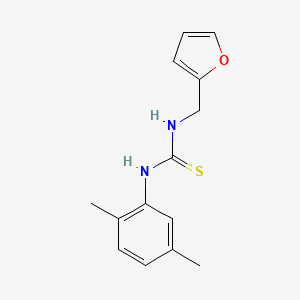
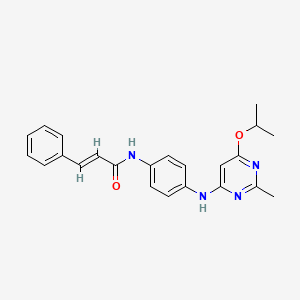
![N-(3,5-dimethoxyphenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2702783.png)